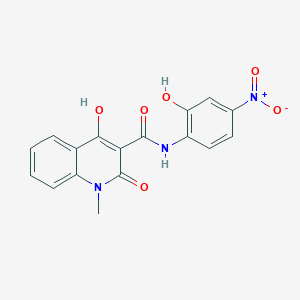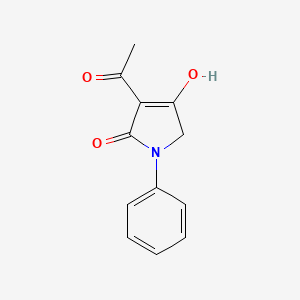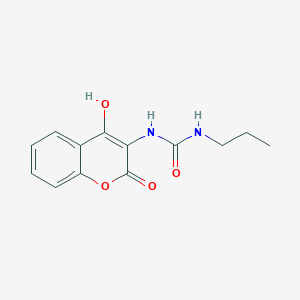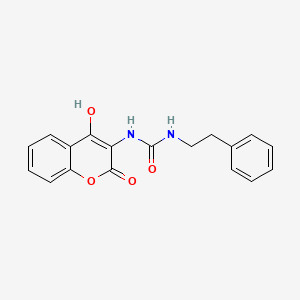
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea, commonly known as HPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPC is a synthetic compound that is derived from coumarin, a natural product found in many plants. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of HPC is not fully understood, but it is believed to involve multiple pathways. In cancer cells, HPC induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In viral infections, HPC inhibits viral replication by blocking viral entry, fusion, and assembly. It also enhances the host immune response by stimulating the production of cytokines and chemokines.
Biochemical and physiological effects:
HPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, HPC induces DNA damage, inhibits angiogenesis, and modulates the expression of various genes involved in cell survival and apoptosis. In viral infections, HPC inhibits viral replication by interacting with viral proteins and disrupting their functions. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using HPC in lab experiments include its high potency, selectivity, and low toxicity. HPC has been shown to exhibit activity at low concentrations, making it a cost-effective option for lab experiments. However, the limitations of using HPC include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the research on HPC. One potential direction is to explore the use of HPC as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate the mechanism of action of HPC in more detail, particularly its interactions with cellular and viral proteins. Furthermore, the development of novel synthetic methods for HPC and its derivatives may lead to the discovery of new compounds with enhanced activity and selectivity.
合成法
The synthesis of HPC involves the reaction between 4-hydroxycoumarin and N-(2-phenylethyl)isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into HPC by the addition of an acid catalyst. The yield of HPC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
HPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-8-4-5-9-14(13)24-17(22)15(16)20-18(23)19-11-10-12-6-2-1-3-7-12/h1-9,21H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWESRMBQARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)



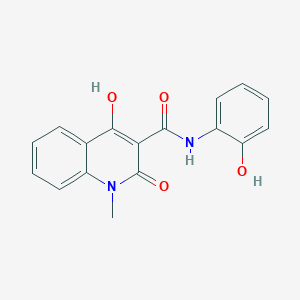
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)

